
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Evaluation
Research has focused on the synthesis and biochemical evaluation of urea derivatives for their potential in inhibiting enzymes like acetylcholinesterase. For instance, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking two pharmacophoric moieties, demonstrating the structural flexibility and potential therapeutic applications of such compounds (Vidaluc et al., 1995).
Material Science and Corrosion Inhibition
Urea derivatives have also been evaluated for their effectiveness as corrosion inhibitors. For example, 1,3,5-triazinyl urea derivatives were investigated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrated significant inhibition effects, attributed to the adsorption of the molecules on the steel surface, indicating the potential of urea derivatives in protecting metals from corrosion (Mistry et al., 2011).
Anticancer Research
In the realm of medicinal chemistry, diaryl ureas have been identified as crucial fragments. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives designed and synthesized these compounds, evaluating them for their antiproliferative activity against various cancer cell lines. The research discovered compounds with significant antiproliferative effects, highlighting the potential of urea derivatives as anticancer agents (Jian Feng et al., 2020).
Supramolecular Chemistry
Urea and its derivatives play a pivotal role in supramolecular chemistry, primarily through hydrogen bonding. Studies on ureidopyrimidones, for example, have shown strong dimerization capabilities via quadruple hydrogen bonding, offering a powerful tool for assembling complex molecular structures. This high dimerization constant makes ureidopyrimidones valuable building blocks in the construction of supramolecular assemblies (Beijer et al., 1998).
Pharmaceutical Applications
Moreover, urea derivatives have been synthesized and screened for their anticonvulsant activity, indicating their potential in developing new treatments for seizure disorders. The structural modification of these compounds has been guided by molecular docking studies, contributing to the understanding of their pharmacological profile and optimizing their therapeutic efficacy (Thakur et al., 2017).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-14-6-3-5-13(17(14)23-2)19-18(21)20-16(12-8-10-24-11-12)15-7-4-9-25-15/h3-11,16H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKMLADLNYZAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


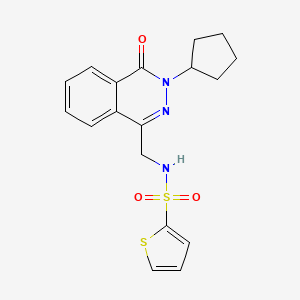
![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)
![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)

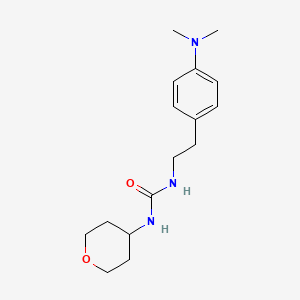
![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)
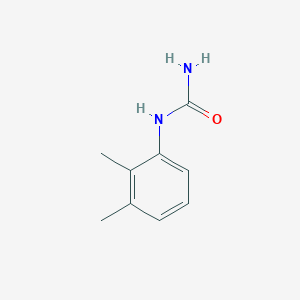
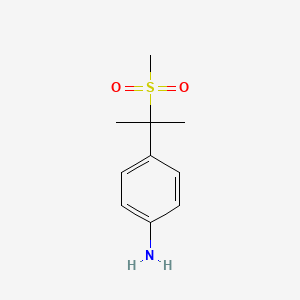
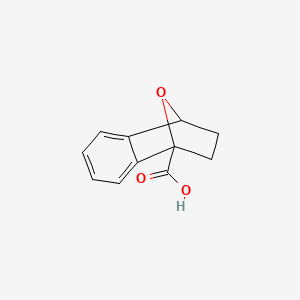

![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)
![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)